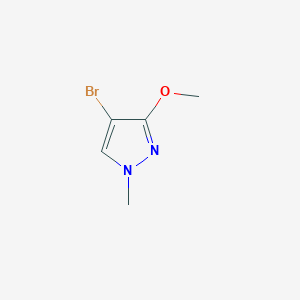

4-bromo-3-methoxy-1-methyl-1H-pyrazole

Vue d'ensemble

Description

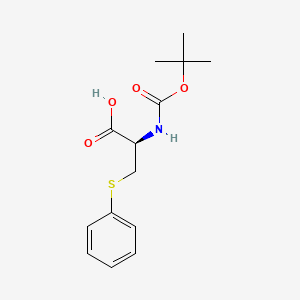

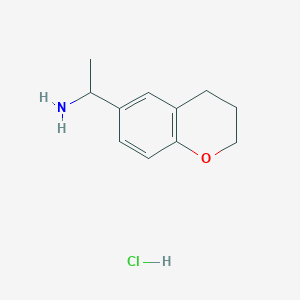

“4-bromo-3-methoxy-1-methyl-1H-pyrazole” is a chemical compound used as a pharmaceutical intermediate . It is part of the pyrazole family, which are heterocyclic aromatic organic compounds composed of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A common method for O-alkylation, such as the transformation of the OH group into a more stable OMe group, involves the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in an alkaline medium .Molecular Structure Analysis

The molecular formula of “this compound” is C5H7BrN2O . It has a molecular weight of 191.026 . The structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-Bromo-3-methoxy-1-methyl-1H-pyrazole and its derivatives are primarily used in chemical synthesis and transformations. For instance, it serves as a starting material in the synthesis of various methylated pyrazole compounds. Sweet and Brown (1968) demonstrated the synthesis of methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside using bromomethoxylation, which involves pyrazole derivatives (Sweet & Brown, 1968). Similarly, Kleizienė et al. (2009) described the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, highlighting its utility in further chemical functionalization (Kleizienė et al., 2009).

Application in Organic Synthesis

In organic synthesis, pyrazole derivatives have been explored for the creation of novel compounds with potential biological activities. Martins et al. (2013) explored brominated trihalomethylenones as precursors in the synthesis of various pyrazole derivatives, showcasing the versatility of such compounds in organic synthesis (Martins et al., 2013).

Role in Antimicrobial Research

Pyrazole compounds, including bromo-methoxy pyrazoles, have been investigated for their antimicrobial properties. Feng et al. (2018) synthesized pyrazole Schiff bases and tested their antibacterial activity, demonstrating the potential of these compounds in antimicrobial research (Feng et al., 2018).

Contribution to Pharmaceutical Research

In the pharmaceutical domain, these compounds are synthesized for their potential biological activities. For instance, Vaddiraju et al. (2022) synthesized novel pyrazole-based compounds with a focus on evaluating their anti-diabetic properties, indicating the scope of these compounds in drug discovery (Vaddiraju et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds such as 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .

Mode of Action

It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . For instance, 4-bromopyrazole has been shown to inhibit liver alcohol dehydrogenase .

Biochemical Pathways

Related compounds have been shown to affect pathways involving oxidative phosphorylation and atp exchange .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.

Result of Action

Related compounds have been shown to inhibit certain enzymatic activities, which could potentially lead to changes in cellular metabolism .

Action Environment

It’s known that the compound is stable under normal conditions .

Propriétés

IUPAC Name |

4-bromo-3-methoxy-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGDRYZMVCJXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2905027.png)

![(E)-3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2905040.png)

![2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2905041.png)

![benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2905045.png)

![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate](/img/structure/B2905049.png)